Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethylsulfonyl group, making it a valuable candidate for studies in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoquinoline derivative with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with methylating agents to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-5-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate: This compound is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties.
Other Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents can have varying biological activities and chemical reactivity.
Uniqueness
The presence of the trifluoromethylsulfonyl group in this compound makes it particularly valuable for research. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a versatile tool in various scientific applications.
Properties
Molecular Formula |
C12H10F3NO6S |
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Molecular Weight |
353.27 g/mol |
IUPAC Name |
methyl 1-oxo-5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10F3NO6S/c1-21-11(18)6-4-8-7(2-3-16-10(8)17)9(5-6)22-23(19,20)12(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) |
InChI Key |
IDVYTYROPCLCHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2=O)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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